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Compound of Interest

Compound Name: 2-tert-Butyl-4,6-dimethylphenol

Cat. No.: B043266

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-tert-Butyl-4,6-dimethylphenol, a compound of significant
interest in chemical research and industrial applications.

This technical guide provides a comprehensive overview of the spectral data for 2-tert-Butyl-
4,6-dimethylphenol (CAS No. 1879-09-0). The information presented is intended for
researchers, scientists, and professionals in drug development and materials science to
facilitate the identification, characterization, and quality control of this compound. The data is
organized into clear, tabular formats for ease of comparison and is supplemented with detailed
experimental protocols and a visual representation of the relationships between the spectral
data and the molecular structure.

Compound Information

e IUPAC Name: 2-tert-Butyl-4,6-dimethylphenol

Synonyms: 6-tert-Butyl-2,4-dimethylphenol, Topanol A

Molecular Formula: C12H180

Molecular Weight: 178.27 g/mol

Structure:
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o A phenol ring substituted with a tert-butyl group at position 2, and methyl groups at
positions 4 and 6.

Spectral Data Summary

The following sections provide a detailed summary of the key spectral data obtained for 2-tert-
Butyl-4,6-dimethylphenol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides information about the chemical environment of the hydrogen
atoms in a molecule. The chemical shifts (d) are reported in parts per million (ppm) relative to a
standard reference.

Chemical Shift ()

Proton Assignment Multiplicity Integration
ppm
-OH ~4.7 Singlet 1H
Ar-H (position 3) ~6.8 Singlet 1H
Ar-H (position 5) ~6.6 Singlet 1H
-C(CHs)3 ~14 Singlet 9H
Ar-CHs (position 6) ~2.2 Singlet 3H
Ar-CHs (position 4) ~2.2 Singlet 3H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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Carbon Assignment Chemical Shift () ppm
C-OH (C1) ~150
C-C(CHs)s (C2) ~136
C-H (C3) ~128
C-CHs (C4) ~127
C-H (C5) ~124
C-CHs (C6) ~123
C(CHs)s Y
-CHs (Aromatic) ~21
-C(CH3)3 ~30
-CHs (Aromatic) ~16

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Wavenumber (cm™?) Vibrational Mode Functional Group
~3650 O-H stretch Phenolic -OH

~2960 C-H stretch Aliphatic (sp?3)

~1600, ~1480 C=C stretch Aromatic ring

~1440 C-H bend Aliphatic (sp?3)

~1230 C-O stretch Phenolic

~860 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and structure.

m/z Relative Intensity Possible Fragment lon
178 High [M]* (Molecular lon)
163 High [M - CHs]*

135 Moderate [M - C(CH3)3]*

Experimental Protocols

The following are representative protocols for the acquisition of the spectral data presented.
Actual experimental conditions may vary depending on the specific instrumentation and
laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-tert-Butyl-4,6-dimethylphenol was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer.

» 'H NMR Acquisition: The spectrum was acquired with a 90° pulse width, a relaxation delay of
1 second, and an acquisition time of 4 seconds. A total of 16 scans were accumulated.

e 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence
with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
A total of 1024 scans were accumulated.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the neat liquid sample was placed between two
potassium bromide (KBr) plates to form a thin film.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b043266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

e Acquisition: The spectrum was recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC-MS). A dilute solution of the compound in dichloromethane was injected
into the GC.

e Gas Chromatography (GC) Conditions:

o Column: 30 m x 0.25 mm ID, 0.25 um film thickness, 5% phenyl methyl polysiloxane
capillary column.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Inlet Temperature: 250°C.

o Oven Program: Initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at a
rate of 10°C/min, and held for 5 minutes.

e Mass Spectrometry (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Analyzer: Quadrupole.

[¢]

Scan Range: m/z 40-400.

[e]

lon Source Temperature: 230°C.

o

Transfer Line Temperature: 280°C.

Data Interpretation and Visualization
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The combined spectral data provides a comprehensive fingerprint of 2-tert-Butyl-4,6-
dimethylphenol, confirming its molecular structure. The relationship between the
spectroscopic data and the chemical structure is illustrated in the diagram below.
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Caption: Correlation of Spectroscopic Data with Molecular Structure.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-Butyl-4,6-dimethylphenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043266#2-tert-butyl-4-6-dimethylphenol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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